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Compound of Interest

Compound Name:
phenyl N-(4-

methoxyphenyl)carbamate

CAS No.: 20950-96-3

Cat. No.: B1614741

Get Quote

The treatment of depressive pathologies has historically relied on increasing synaptic

monoamine concentrations. Classical antidepressants, such as Fluoxetine (SSRI) and

Venlafaxine (SNRI), achieve this by physically blocking the Serotonin Transporter (SERT) and

Norepinephrine Transporter (NET)[1].

Conversely, O -aryl carbamates represent a distinct pharmacological class that operates via

enzymatic degradation inhibition. Carbamates like PMC (CAS: 20950-96-3)[2] and the well-

characterized URB597 act as pseudo-irreversible inhibitors of key neuroregulatory enzymes,

most notably Fatty Acid Amide Hydrolase (FAAH) and Monoamine Oxidase (MAO)[3][4].

When targeting FAAH, the carbamate moiety undergoes a nucleophilic attack by the enzyme's

catalytic Ser241 residue. This forms a covalent carbamoylated enzyme intermediate that

prevents the hydrolysis of anandamide (AEA)[5]. The resulting elevation in endocannabinoid

tone produces profound anxiolytic and antidepressant phenotypes without the psychotropic

liabilities associated with direct CB1 receptor agonists[6].
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Mechanistic divergence between reuptake inhibitors and carbamate-based enzyme inhibitors.

Comparative Pharmacological Profile
To benchmark the O -aryl carbamate scaffold against clinical standards, we must evaluate

target affinity, mechanism of action, and pharmacokinetic half-life. Because PMC is an

experimental crystallographic scaffold[7], its parameters are modeled alongside the structurally

homologous carbamate URB597.
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Drug Class
Representat
ive
Compound

Primary
Target(s)

Mechanism
of Action

Typical IC₅₀
/ Kᵢ

In Vivo Half-
Life

SSRI Fluoxetine SERT

Competitive

Reuptake

Inhibition

~1.0 nM 1–3 days

SNRI Venlafaxine SERT / NET

Competitive

Reuptake

Inhibition

~82 nM ~5 hours

Carbamate

(FAAH)
URB597 FAAH

Covalent

Carbamylatio

n (Ser241)

4.6 nM < 1 hour

Carbamate

(MAO)

Rasagiline /

Ladostigil

MAO-B /

AChE

Covalent

Binding

(Flavin N5)

~4.5 nM ~3 hours

Carbamate

(Probe)
PMC

FAAH / MAO

(Predicted)

Covalent

Carbamylatio

n

Scaffold-

dependent
Preclinical

*Note: While the plasma half-life of carbamates is often short, their pharmacodynamic duration

of action is exceptionally long (often >24 hours) due to the irreversible/pseudo-irreversible

nature of the covalent enzyme modification.

Expert Insights: Structure-Activity Relationship
(SAR) & Causality
As an Application Scientist, it is critical to understand why specific structural moieties are

chosen. Phenyl N-(4-methoxyphenyl)carbamate was synthesized via the reaction of 4-

methoxybenzenamine with phenyl chloroformate[7].

The Role of the 4-Methoxy Group: In carbamate-based enzyme inhibitors, the leaving group's

pKa​strictly dictates the reactivity of the carbonyl carbon. The 4-methoxy substitution on the

aniline ring acts as an electron-donating group (EDG). This subtle electronic modulation
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stabilizes the carbamate against premature hydrolysis by plasma esterases, ensuring the

molecule survives systemic circulation to reach the blood-brain barrier[3]. If the carbamate is

too reactive, it degrades in plasma; if it is too stable, it fails to carbamylate the target enzyme's

serine nucleophile[3].

Self-Validating Experimental Methodologies
To objectively compare a carbamate scaffold like PMC against a standard like Fluoxetine,

researchers must employ orthogonal in vitro and in vivo assays. The following protocols are

designed with internal controls to validate covalent inhibition and behavioral efficacy.

Protocol A: In Vitro Fluorometric Enzyme Inhibition
Assay
Causality: Unlike radiometric endpoint assays, fluorometric assays using AMC-arachidonoyl

amide allow for real-time kinetic monitoring. This is mandatory for carbamates, as their covalent

mechanism requires calculating the rate of inactivation ( kinact​/KI​) rather than a simple

equilibrium IC50​[6].

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1%

BSA). Dissolve the carbamate (PMC) and Fluoxetine (negative control for FAAH) in DMSO.

Enzyme Incubation: Add 0.5 nM recombinant human FAAH (or MAO) to a 96-well black

microplate. Add the test compounds at varying concentrations (0.1 nM to 10 μM). Ensure

final DMSO concentration remains ≤1% .

Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for exactly 15 minutes. Critical

Step: This pre-incubation allows the time-dependent covalent carbamylation to occur.

Substrate Addition: Rapidly add 2 μM of the fluorogenic substrate (AMC-arachidonoyl amide

for FAAH).

Kinetic Readout: Measure fluorescence continuously for 30 minutes at λex​=340 nm and λem​

=460 nm using a microplate reader.

Data Validation: Plot the pseudo-first-order rate constants against inhibitor concentration to

derive the kinact​and KI​. Fluoxetine must show zero inhibition, validating assay specificity.
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Protocol B: In Vivo Forced Swim Test (FST)
Causality: The FST is the gold-standard behavioral model for assessing antidepressant

efficacy. Because carbamates are highly lipophilic compared to water-soluble SSRI HCl salts,

vehicle formulation is the primary failure point in in vivo translation.

Formulation: Dissolve Fluoxetine HCl in 0.9% sterile saline. Dissolve the carbamate (PMC)

in a vehicle of 5% PEG-400 / 5% Tween-80 / 90% Saline to ensure homogenous suspension

without precipitating in the syringe.

Subject Preparation: Use adult male C57BL/6 mice (n=10 per group). Acclimate to the

testing room for 1 hour prior to the assay.

Administration: Administer compounds via intraperitoneal (i.p.) injection. Wait 30 minutes for

Fluoxetine and 2 hours for the carbamate (allowing time for maximal covalent enzyme

inactivation in the brain).

Testing: Place mice individually in transparent cylinders (height 25 cm, diameter 10 cm) filled

with water (24±1°C) to a depth of 15 cm.

Quantification: Record behavior for 6 minutes. Discard the first 2 minutes (habituation). A

blinded observer must score the total duration of immobility (floating passively) versus active

escape behaviors (swimming/climbing) during the final 4 minutes.

Validation: A statistically significant reduction in immobility time compared to the vehicle

control validates the antidepressant-like phenotype.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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